1-(6-Fluoropyridin-2-yl)cyclopropanamine
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Overview
Description
1-(6-Fluoropyridin-2-yl)cyclopropanamine is a chemical compound characterized by the presence of a fluorine atom on the pyridine ring and a cyclopropanamine moiety.
Preparation Methods
One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the pyridine ring . The cyclopropanamine moiety can be formed through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(6-Fluoropyridin-2-yl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(6-Fluoropyridin-2-yl)cyclopropanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(6-Fluoropyridin-2-yl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially leading to inhibitory or modulatory effects . The cyclopropanamine moiety may also contribute to its biological activity by interacting with specific protein structures .
Comparison with Similar Compounds
1-(6-Fluoropyridin-2-yl)cyclopropanamine can be compared with other similar compounds, such as:
1-(5-Fluoropyridin-2-yl)cyclopropanamine: This compound has a fluorine atom at the 5-position of the pyridine ring instead of the 6-position, leading to different chemical and biological properties.
1-(6-Chloropyridin-2-yl)cyclopropanamine:
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H9FN2 |
---|---|
Molecular Weight |
152.17 g/mol |
IUPAC Name |
1-(6-fluoropyridin-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H9FN2/c9-7-3-1-2-6(11-7)8(10)4-5-8/h1-3H,4-5,10H2 |
InChI Key |
JCJHELHFTKJSOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC(=CC=C2)F)N |
Origin of Product |
United States |
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